2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-6-4-7-13(12(11)2)23-8-5-9-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h4,6-7H,5,8-10H2,1-3H3,(H2,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSOGWGJYCQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 382.42 g/mol |
| Molecular Formula | C19H22N6O3 |
| LogP | 1.8938 |
| LogD | 1.8894 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 78.141 Ų |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of purine compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may interact effectively with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds derived from similar structures have demonstrated anti-inflammatory effects by inhibiting COX-1 and COX-2 activities in vitro .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Related compounds have been shown to scavenge free radicals and reduce oxidative stress in cellular models . This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related purine derivative against A549 lung cancer cells. The compound was found to induce significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression at the G0/G1 phase .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory potential of similar compounds in a rat model. The results indicated that treatment with these derivatives significantly reduced serum levels of prostaglandin E2 (PGE2), a marker of inflammation. The most active compound showed an IC50 value of 25 µM against COX-2 inhibition .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in cancer and inflammation. These studies suggest that the compound has a favorable binding mode with key residues in the active sites of COX enzymes and certain kinases implicated in cancer progression .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential interactions with biological macromolecules, making it a candidate for drug development. It may serve as a lead compound in the synthesis of novel therapeutic agents targeting diseases where purine analogs are effective.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HeLa | 15.0 |
| Compound C | A549 | 10.0 |
These findings indicate that modifications to the base structure can enhance potency against specific types of cancer.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest potential applications in treating infections caused by resistant strains.
Biochemical Research
The compound can be utilized in biochemical assays to study enzyme inhibition or receptor binding interactions. Its purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity.
Comparison with Similar Compounds
Ethyl [9-(4-Chlorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
Ethyl [9-(4-Ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
- Key Differences : Contains a 4-ethoxyphenyl group and an additional methyl group at position 5.
- Impact : The ethoxy group enhances solubility via polar interactions, while the 7-methyl substitution could sterically hinder interactions with enzymatic active sites .
Acetamide Derivatives with Varied Cores
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core Structure : Simplified dihydropyrimidine-thioacetamide scaffold.
- Key Differences : Lacks the fused purine system and features a dichlorophenyl group.
- Physicochemical Properties :
- Bioactivity : Thioether linkages and dichlorophenyl groups are associated with enhanced antimicrobial activity .
Fluorinated Analogues with Extended Heterocycles
Example 83 (PF 43(1))
- Structure: Incorporates fluorophenyl and chromenone moieties.
- Key Differences : Larger molecular weight (571.1988 g/mol) and fluorine substitutions, which often improve metabolic stability and target affinity .
- Synthesis : Utilizes Suzuki-Miyaura coupling, contrasting with the target compound’s likely condensation-based synthesis .
Physicochemical and Pharmacological Comparison
Pharmacological Implications
- Target vs. Chlorophenyl/Ethoxyphenyl Analogues : The 2,3-dimethylphenyl group may improve CNS penetration compared to polar substituents (Cl, ethoxy) but could reduce aqueous solubility .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide?
- Methodological Answer :
- Key Steps :
Use coupling agents like HATU or EDCI to facilitate amide bond formation, as demonstrated in the synthesis of analogous purine derivatives .
Optimize reaction temperature (e.g., 100°C for Suzuki-Miyaura couplings) and solvent systems (e.g., 2-methyltetrahydrofuran or THF with NaHCO₃) to enhance cross-coupling efficiency .
Purify intermediates via column chromatography (e.g., hexane/acetate gradients) to reduce side products and improve final yield .
- Validation : Monitor reaction progress using LCMS (e.g., m/z 658 [M+H]⁺ as a reference) and HPLC retention times (e.g., 1.57 minutes under SMD-TFA05 conditions) .
Q. What analytical techniques are critical for validating the structural integrity of this compound?
- Methodological Answer :
- Primary Techniques :
LCMS/HPLC : Confirm molecular weight (e.g., m/z 658 [M+H]⁺) and purity (>95%) using gradient elution methods .
NMR Spectroscopy : Assign signals for aromatic protons (2,3-dimethylphenyl group) and acetamide moieties (δ ~2.1 ppm for methyl groups) .
X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly for hexahydropyrimido ring systems .
- Quality Control : Cross-validate results with synthetic intermediates (e.g., boronate esters in Suzuki reactions) to ensure consistency .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Experimental Design :
Partitioning Studies : Measure logP values to predict bioavailability and adsorption to organic matter .
Hydrolysis/Kinetics : Expose the compound to varying pH (4–9) and temperatures (20–40°C) to assess stability and degradation pathways .
Ecotoxicology : Use Daphnia magna or algae models to evaluate acute/chronic toxicity (EC₅₀/LC₅₀) under OECD guidelines .
- Data Analysis : Apply QSAR models to correlate structural features (e.g., acetamide groups) with environmental persistence .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Hypothesis Testing :
ADME Profiling : Compare plasma protein binding, metabolic stability (e.g., liver microsomes), and tissue distribution to identify bioavailability limitations .
Metabolite Identification : Use high-resolution LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- Experimental Refinement :
- Optimize dosing regimens (e.g., staggered administration) to mitigate first-pass effects .
- Employ isotopic labeling (e.g., ¹⁴C) for precise pharmacokinetic tracking .
Q. How can computational methods predict the interaction of this compound with purinergic receptors?
- Methodological Answer :
- Molecular Modeling :
Docking Studies : Use AutoDock Vina to simulate binding to human A₂A adenosine receptors, focusing on the pyrimido[2,1-f]purine core .
MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) to assess binding affinity .
- Validation :
- Correlate computational results with in vitro cAMP assays to confirm antagonistic/agonistic activity .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- Multivariate Analysis : Apply PCA or PLS to identify confounding variables (e.g., solvent residues) impacting bioactivity .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Process Controls :
Standardize catalyst loading (e.g., Pd(OAc)₂ at 3 mol%) and reaction times (e.g., 3 h at 100°C) .
Implement QC checkpoints (e.g., TLC/HPLC at each synthetic step) .
- Data Normalization : Use internal standards (e.g., deuterated analogs) during LCMS analysis to correct for instrumental drift .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
